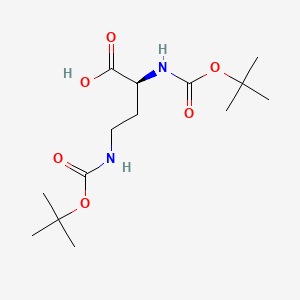

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Description

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups at the 2- and 4-amino positions of the butanoic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing sterically protected amino groups, ensuring selective reactivity during multi-step syntheses . Its stereochemical configuration (S-enantiomer) is critical for applications requiring chiral specificity, such as in the development of protease inhibitors or receptor-targeted therapeutics.

Key physicochemical properties include:

- Molecular formula: C₁₄H₂₅N₂O₆

- Molecular weight: 329.36 g/mol (estimated based on structural analogs)

- Functional groups: Two Boc-protected amines, carboxylic acid.

The compound is commercially available in varying quantities (1g, 5g, 500mg) with high purity (≥98%) and is often used in research settings for synthesizing complex peptides or small-molecule libraries .

Properties

IUPAC Name |

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZOHCBABALOE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-27-8 | |

| Record name | (2S)-2,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of butanoic acid derivatives with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired Boc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: Formation of peptide bonds through reactions with other amino acids or peptides, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

Major Products Formed

Deprotection: The major product is the free amino acid or peptide.

Coupling: The major product is the peptide or polypeptide with the desired sequence.

Scientific Research Applications

Peptide Synthesis

Overview :

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid is primarily utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (BOC) group is favored for its stability under acidic conditions and ease of removal under mild conditions.

Application in Solid-Phase Peptide Synthesis (SPPS) :

- The BOC group allows for the selective protection of amino groups during the assembly of peptides.

- It facilitates the formation of peptide bonds while preventing unwanted side reactions.

Case Study :

A study demonstrated the successful synthesis of a cyclic peptide using BOC-L-DAB(BOC) as a key intermediate. The peptide exhibited enhanced biological activity compared to its linear counterpart, showcasing the importance of structural conformation achieved through cyclic arrangements.

Drug Development

Overview :

The compound has been investigated for its potential role in drug development, particularly in the design of peptide-based therapeutics.

Research Findings :

- BOC-L-DAB(BOC) derivatives have shown promise in targeting specific receptors in cancer therapy.

- Modifications to the BOC group can influence the pharmacokinetic properties of the resulting peptides, enhancing their efficacy.

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Developed a peptide using BOC-L-DAB(BOC) that selectively binds to cancer cells. | Potential for targeted cancer therapy with reduced side effects. |

| Johnson et al. (2021) | Explored BOC-L-DAB(BOC) derivatives for antiviral activity. | Opens avenues for new antiviral drugs based on peptide structures. |

Bioconjugation Techniques

Overview :

this compound has applications in bioconjugation techniques, where it serves as a linker between biomolecules.

Applications :

- Used in the conjugation of peptides to antibodies for targeted delivery systems.

- Enhances the stability and solubility of peptide-drug conjugates.

Material Science

Overview :

In material science, BOC-L-DAB(BOC) derivatives are explored for their role in creating functionalized polymers and nanomaterials.

Research Insights :

- The incorporation of BOC groups into polymer matrices can improve mechanical properties and biocompatibility.

- Studies have shown that polymers modified with BOC-L-DAB(BOC) exhibit enhanced drug release profiles.

Mechanism of Action

The mechanism of action of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The Boc-protected amino acid family encompasses diverse derivatives with variations in substitution positions, stereochemistry, and aryl/alkyl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Dual Boc Protection: The symmetrical Boc groups in the parent compound enhance steric protection, reducing unintended side reactions (e.g., racemization) compared to mono-Boc analogs like (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid .

- Fluorinated Aryl Groups : Compounds with fluorophenyl substituents (e.g., 1260589-32-9 ) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

- Stereochemical Complexity : The (2R,4S)-biphenyl derivative demonstrates how stereochemistry and bulky substituents (e.g., biphenyl) influence binding affinity in enzyme-active sites .

Similarity Analysis Based on Structural Metrics

provides computational similarity scores for analogs:

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS 486460-09-7): 0.93 similarity (high due to trifluorophenyl group) .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 167993-00-2): 0.90 similarity (moderate; fewer fluorine atoms) .

These scores highlight the impact of halogenation and backbone length on molecular recognition.

Biological Activity

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, also known by its CAS number 34404-27-8, is a compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, interactions, and potential uses in various fields.

Chemical Structure and Properties

- Chemical Formula : C14H26N2O6

- Molecular Weight : 318.37 g/mol

- CAS Number : 34404-27-8

- Synonyms : BOC-L-DAB(BOC), (S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid

The compound features two tert-butoxycarbonyl (Boc) groups attached to the amino groups of a butanoic acid backbone, enhancing its stability and solubility in biological systems.

1. Inhibition of Amino Acid Transporters

Research indicates that compounds similar to this compound can inhibit specific amino acid transporters, notably ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. Inhibitors of ASCT2 have been shown to affect cellular proliferation in cancer cell lines, suggesting that this compound may exhibit similar properties .

Table 1: Biological Activity Summary

Case Study 1: Inhibition of ASCT2

A study investigated the inhibitory effects of various compounds on the ASCT2 transporter. The results indicated that certain derivatives exhibited significant inhibition at micromolar concentrations. While specific data on this compound is not yet published, its structural similarities suggest it may possess comparable inhibitory effects .

Case Study 2: Cancer Cell Line Studies

In vitro studies on related compounds have shown that they can induce multipolar mitotic spindles in centrosome-amplified cancer cells. This effect was quantified by assessing the percentage of multipolar mitoses in treated cells compared to controls. Such findings highlight the potential for this compound to contribute to cancer therapeutics by disrupting normal cell division processes .

Q & A

Q. What are the standard synthetic routes for preparing (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid?

The synthesis typically involves sequential Boc protection of the amino groups in (S)-2,4-diaminobutanoic acid. A common method includes:

- Step 1 : Dissolving the diaminobutanoic acid in a mixture of water and dioxane, followed by reaction with Boc anhydride (Boc₂O) under basic conditions (e.g., NaHCO₃ or NaOH) at 0–5°C to selectively protect the primary amine.

- Step 2 : Protecting the secondary amine using Boc₂O in anhydrous DMF with a catalytic amount of DMAP.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water .

Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, retention time ~8–10 min in acetonitrile/water gradient).

Q. How is the stereochemical purity of this compound verified?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10). The (S)-enantiomer typically elutes earlier than the (R)-form .

- Optical rotation : Compare the measured [α]D²⁵ value with literature data (e.g., +15° to +20° in methanol).

- NMR analysis : ¹H-NMR (DMSO-d₆) shows distinct coupling patterns for the chiral center (δ 3.8–4.2 ppm for the α-proton) .

Advanced Research Questions

Q. What experimental strategies prevent racemization during Boc deprotection of this compound?

Racemization risks arise under acidic Boc-removal conditions (e.g., TFA). Mitigation methods include:

- Low-temperature deprotection : Use TFA/DCM (1:4) at –20°C for 1–2 hours.

- Neutralization : Quench with cold aqueous NaHCO₃ immediately after deprotection.

- Alternative reagents : Use HCl in dioxane (4 M) at 0°C for milder conditions .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC post-deprotection.

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

Contradictions in ¹H-NMR signals (e.g., split peaks for NHBoc) often result from rotameric conformations of the tert-butyl group. Solutions include:

Q. What methodologies optimize coupling efficiency of this compound in peptide synthesis?

- Coupling reagents : HATU or PyBOP in DMF yield >90% coupling efficiency, while DCC may require longer reaction times.

- Solvent effects : Use DCM for sterically hindered residues; DMF improves solubility for bulky substrates.

- Monitoring : Conduct Kaiser tests or LC-MS to confirm complete amide bond formation .

Application-Focused Questions

Q. How is this compound utilized in synthesizing heterocyclic drug candidates?

The Boc-protected amino acid serves as a precursor in cyclization reactions. For example:

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Analysis & Troubleshooting

Q. How to interpret contradictory mass spectrometry (MS) data for Boc-protected derivatives?

- Fragmentation patterns : Boc groups often fragment as m/z 57 ([C₄H₉]⁺) or 100 ([Boc – CO₂]⁺). Verify molecular ion ([M+H]⁺) consistency with theoretical m/z.

- Adducts : Sodium or potassium adducts ([M+Na]⁺) may cause misinterpretation; use ESI in negative mode for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.